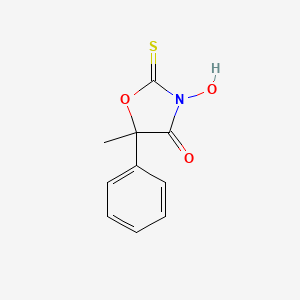![molecular formula C21H22NOP B12890266 Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- CAS No. 59170-69-3](/img/structure/B12890266.png)
Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-: is an organic compound that belongs to the class of aminophosphine oxides. This compound is characterized by the presence of a benzenamine group attached to a bis(phenylmethyl)phosphinyl moiety. It is known for its applications in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- typically involves the reaction of primary amines with paraformaldehyde and secondary phosphine oxides under microwave-assisted Kabachnik-Fields reaction conditions . This method allows for the efficient formation of aminophosphine oxides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a rapid and efficient method for producing this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine group.
Substitution: The benzenamine group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Regeneration of the phosphine group.
Substitution: Formation of substituted benzenamine derivatives.
Applications De Recherche Scientifique
Chemistry: Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- is used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are used in various catalytic processes.
Biology and Medicine: In biological research, this compound can be used to study the interactions between phosphine oxides and biological molecules
Industry: In the industrial sector, Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- is used in the synthesis of specialty chemicals and materials. Its ability to act as a ligand makes it valuable in the production of catalysts for chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- involves its ability to form stable complexes with transition metals. These complexes can facilitate various catalytic reactions by providing a suitable environment for the reaction to occur. The molecular targets include transition metal centers, and the pathways involved are typically related to catalytic cycles in organic synthesis.
Comparaison Avec Des Composés Similaires
- Benzenamine, N-phenyl-, reaction products with styrene and 2,4,4-trimethylpentene .
- Bis(2-(diphenylphosphaneyl)phenyl)amine .
Uniqueness: Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- is unique due to its specific structure, which allows it to act as an effective ligand in coordination chemistry. Its ability to form stable complexes with transition metals sets it apart from other similar compounds, making it valuable in catalytic applications.
Propriétés
Numéro CAS |
59170-69-3 |
|---|---|
Formule moléculaire |
C21H22NOP |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-(dibenzylphosphorylmethyl)aniline |
InChI |
InChI=1S/C21H22NOP/c23-24(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-22-21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
Clé InChI |
YXDYWSVKDLDUMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)CNC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12890205.png)
![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)
![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)

![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)



![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)
